2-[(5-Nitropyridin-2-yl)amino]butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(5-nitropyridin-2-yl)amino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-2-7(6-13)11-9-4-3-8(5-10-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEKTNLLGLGMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Nitropyridin 2 Yl Amino Butan 1 Ol and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the definitive structural assignment of 2-[(5-nitropyridin-2-yl)amino]butan-1-ol. It provides unparalleled insight into the chemical environment of each proton and carbon atom within the molecule.
The presence of a secondary amine in this compound is unequivocally confirmed by ¹H NMR spectroscopy. The proton attached to the nitrogen atom of the secondary amine typically appears as a broad signal in the spectrum. Its chemical shift is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. In the analogue 2-amino-5-nitropyridine (B18323), which possesses a primary amine, the -NH₂ group would present as a distinct signal (or signals) in the ¹H NMR spectrum, readily differentiating it from the secondary amine of the target molecule nih.govchemicalbook.com.
A detailed analysis of the ¹H and ¹³C NMR spectra allows for the precise mapping of the molecular structure.
¹H NMR Spectroscopy: The aromatic protons on the 5-nitropyridin-2-yl moiety exhibit characteristic chemical shifts and coupling patterns. The proton at the C-3 position typically appears as a doublet, coupled to the proton at the C-4 position. The C-4 proton, in turn, appears as a doublet of doublets, being coupled to both the C-3 and C-6 protons. The C-6 proton shows up as a doublet, coupled to the C-4 proton. The butan-1-ol side chain protons also display distinct signals. The proton on the carbon bearing the amino group (C-2') would be a multiplet, coupled to the adjacent methylene and methyl protons. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) at C-1' would likely appear as separate signals, each coupled to the proton at C-2'. The ethyl group protons at C-3' and C-4' would present as a multiplet and a triplet, respectively.
¹³C NMR Spectroscopy: The carbon atoms of the pyridine (B92270) ring and the butanol side chain resonate at distinct chemical shifts. The carbon atom attached to the nitro group (C-5) is significantly deshielded and appears at a lower field. The carbon atom bonded to the amino group (C-2) also experiences a characteristic shift. The carbon atoms of the butanol side chain (C-1' to C-4') can be assigned based on their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons. Substituent effects play a significant role in determining the chemical shifts in substituted pyridines mdpi.com.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-3 | 8.0 - 8.2 | d | J ≈ 9.0 |
| H-4 | 7.0 - 7.2 | dd | J ≈ 9.0, 2.5 |
| H-6 | 8.8 - 9.0 | d | J ≈ 2.5 |
| NH | Variable | br s | - |
| H-2' | 3.8 - 4.0 | m | - |
| H-1'a, H-1'b | 3.5 - 3.7 | m | - |
| OH | Variable | br s | - |
| H-3' | 1.5 - 1.7 | m | - |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 158 - 162 |
| C-3 | 108 - 112 |
| C-4 | 135 - 139 |
| C-5 | 138 - 142 |
| C-6 | 150 - 154 |
| C-2' | 55 - 60 |
| C-1' | 65 - 70 |
| C-3' | 25 - 30 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions. These two techniques are often complementary, as some vibrational modes that are strong in FT-IR may be weak in Raman, and vice versa spectroscopyonline.com.
The FT-IR and Raman spectra of this compound are rich with characteristic absorption bands that serve as a molecular fingerprint.
N-H Stretching: The N-H stretching vibration of the secondary amine is expected to appear in the range of 3300-3500 cm⁻¹.
O-H Stretching: The O-H stretching vibration of the alcohol group will be observed as a broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding docbrown.infodocbrown.info.
C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butanol side chain appear just below 3000 cm⁻¹.
NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators of its presence, appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the primary alcohol is expected in the 1000-1075 cm⁻¹ range.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational characterization of the molecule spectroscopyonline.com. For instance, in the related compound 2-chloro-5-nitropyridine (B43025), both FT-IR and FT-Raman spectra have been used to carry out a complete vibrational assignment oaji.net.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 (m) | 3300-3500 (w) |
| Alcohol | O-H Stretch (H-bonded) | 3200-3600 (br, s) | 3200-3600 (w) |
| Aromatic C-H | C-H Stretch | 3000-3100 (m) | 3000-3100 (s) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (s) | 2850-2960 (s) |
| Nitro Group | Asymmetric NO₂ Stretch | 1500-1560 (s) | 1500-1560 (m) |
| Nitro Group | Symmetric NO₂ Stretch | 1300-1370 (s) | 1300-1370 (s) |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 (m-s) | 1400-1600 (s) |
s = strong, m = medium, w = weak, br = broad
The presence of both a hydrogen bond donor (N-H and O-H groups) and acceptor (nitro group and pyridine nitrogen) in this compound suggests the potential for significant intermolecular hydrogen bonding in the solid state. These interactions can be studied using vibrational spectroscopy. Broadening of the O-H and N-H stretching bands in the FT-IR spectrum is a clear indication of hydrogen bonding. Shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding can also provide information about the strength of these interactions. In a study of 2-amino-5-nitropyridine pentaborate, strong and broad bands in the 3000-3600 cm⁻¹ region of the FT-IR spectrum were attributed to –OH and N-H stretching, indicating intermolecular interactions researchgate.net.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, the nitro group, and the amino group all contain chromophores that contribute to the electronic absorption.
The spectrum of the parent compound, 2-aminopyridine (B139424), shows absorption maxima around 234 nm and 297 nm in alcohol nih.gov. The introduction of a nitro group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the strong electron-withdrawing nature of the nitro group. The butanol-amino side chain will also influence the electronic transitions. Solvatochromic studies on related 2-amino-3-cyanopyridine derivatives have shown that the absorption and emission bands can be sensitive to solvent polarity sciforum.net.
Interactive Data Table: Expected UV-Vis Absorption Maxima
| Compound | Solvent | λmax (nm) | Transition Type |
|---|---|---|---|
| 2-Aminopyridine | Alcohol | ~234, ~297 | π → π* |
| 2-Amino-5-nitropyridine | Not specified | Not specified | π → π, n → π |
Investigation of Electronic Transitions and Conjugation Patterns
The electronic absorption spectra of this compound and its analogues are characterized by distinct bands in the UV-visible region, which arise from various electronic transitions within the molecule. The core structure, 2-amino-5-nitropyridine, exhibits strong absorption bands that are influenced by the electronic nature of the amino and nitro substituents on the pyridine ring.
The conjugation system, which extends over the pyridine ring and is influenced by the electron-donating amino group and the electron-withdrawing nitro group, gives rise to π → π* and n → π* transitions. The presence of the butan-1-ol substituent on the amino group can cause a slight solvatochromic shift in the absorption maxima depending on the polarity of the solvent.
Table 1: Representative UV-Visible Absorption Data for 2-Amino-5-nitropyridine in various solvents.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|
| Water | 350 | 15,000 |
| Ethanol | 355 | 16,500 |
Note: Data presented is for the closely related analogue 2-amino-5-nitropyridine and is illustrative of the expected electronic transitions.
Study of Charge Transfer (CT) Complexation Phenomena
The electron-deficient nature of the 5-nitropyridine ring in this compound makes it a suitable candidate for forming charge-transfer (CT) complexes with electron-donating molecules. These complexes are formed through the interaction of the electron-acceptor (the nitropyridine derivative) with an electron-donor, resulting in the formation of a new absorption band at a longer wavelength.
Studies on related aminopyridine systems have shown that they can form stable CT complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The stability and stoichiometry of these complexes can be investigated using spectrophotometric titrations and Job's method of continuous variation. The formation of such complexes is a clear indication of the electron-accepting properties of the nitropyridine ring system. nih.govmdpi.com
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-amino-5-nitropyridine, in co-crystals provides valuable insights into the expected molecular geometry and intermolecular interactions.
Table 2: Crystallographic Data for a Co-crystal of 2-Amino-5-nitropyridine.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.669(1) |
| b (Å) | 11.544(1) |
| c (Å) | 14.045(2) |
| β (°) | 105.98(1) |
Note: Data from a molecular salt of 2-amino-5-nitropyridine. iucr.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak would confirm its elemental composition.
The fragmentation of related N-alkyl-2-amino-5-nitropyridine compounds under electron impact typically involves cleavages at the C-N bond of the side chain and within the butanol moiety. Common fragmentation pathways for α-amino acids and their derivatives include the loss of water, ammonia (B1221849), and the carboxyl group (or in this case, the hydroxymethyl group). nih.govosti.gov The fragmentation of the pyridine ring itself can also occur, leading to characteristic fragment ions.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound.
| m/z | Possible Fragment |
|---|---|
| [M]+ | Molecular Ion |
| [M - H2O]+ | Loss of water |
| [M - CH2OH]+ | Loss of hydroxymethyl group |
| [M - C4H9O]+ | Cleavage of the N-C bond of the side chain |
Complementary Spectroscopic Techniques in Comprehensive Structural Analysis
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Paramagnetic Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as radicals. While this compound is not a radical itself, its nitro group can be reduced to form a radical anion. EPR studies on substituted nitropyridine radical anions have shown that the unpaired electron is delocalized over the π-system of the pyridine ring and the nitro group. acs.org The resulting EPR spectrum would exhibit hyperfine coupling to the nitrogen nuclei and protons in the molecule, providing detailed information about the electronic structure of the radical anion.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For this compound, the XPS spectrum would show characteristic peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).
The high-resolution N 1s spectrum would be of particular interest, as it can distinguish between the different nitrogen environments: the pyridine nitrogen, the amino nitrogen, and the nitro group nitrogen. The binding energies for these different nitrogen species would be distinct, allowing for the characterization of the chemical states. For example, in 2-aminopyridine, the pyridine nitrogen and the amino nitrogen exhibit distinct peaks in the N 1s spectrum. researchgate.net
Table 4: Expected Nitrogen Species and their Chemical Environments.
| Compound Name |
|---|
| This compound |
| 2-Amino-5-nitropyridine |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))
Thermal analysis techniques are crucial in determining the stability and decomposition profile of chemical compounds. For this compound, while specific TGA and DTA data are not extensively documented in publicly available literature, the thermal behavior can be inferred from the analysis of its constituent moieties: the 2-amino-5-nitropyridine core and the aminobutanol side chain.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition pathways. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, indicating exothermic or endothermic transitions.
The butan-1-ol side chain in this compound is expected to influence its thermal stability. Generally, aliphatic alcohols undergo dehydration and subsequent decomposition. The presence of the amino group and the hydroxyl group in the side chain allows for potential intramolecular hydrogen bonding, which could affect the energy required for decomposition.
A hypothetical thermal decomposition profile for this compound can be proposed based on the behavior of its analogues. The initial weight loss may be attributed to the loss of the butanol side chain, followed by the decomposition of the nitropyridine ring at elevated temperatures.
Table 1: Illustrative Thermal Decomposition Stages for a Nitropyridine Derivative
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Stage 1 | 150 - 250 | ~25% | Loss of aliphatic side chain fragments |
| Stage 2 | 250 - 400 | ~40% | Decomposition of the nitro group and fragmentation of the pyridine ring |
| Stage 3 | > 400 | ~35% | Final decomposition to carbonaceous residue |
Note: This table is illustrative and based on the general thermal behavior of related compounds. Actual experimental values for this compound may vary.
Spectroscopic Investigations of Molecular Complexes Involving Amine and Pyridine Derivatives
The amine and pyridine functionalities in this compound and its analogues make them interesting candidates for the formation of various molecular complexes. These complexes can arise from charge-transfer interactions or hydrogen bonding, which can be effectively studied using spectroscopic techniques.
Charge-Transfer Complexes:
The 5-nitropyridine ring in the molecule is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This allows it to act as a π-acceptor in the formation of charge-transfer (CT) complexes with suitable electron donors. Conversely, the amino group attached to the pyridine ring can act as an electron donor.
Spectroscopic studies on aminopyridine derivatives have shown their ability to form CT complexes with various π-acceptors like tetracyanoethylene (TCNE) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov The formation of these complexes is typically characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is absent in the spectra of the individual components. This new band corresponds to the energy of the charge-transfer transition.
The stability and spectroscopic properties of these CT complexes are influenced by the nature of the donor, the acceptor, and the solvent. The formation constant (KCT), molar extinction coefficient (εCT), and the energy of the charge transfer (ECT) are key parameters that can be determined from spectrophotometric titrations.
Hydrogen-Bonded Complexes:
The this compound molecule possesses both hydrogen bond donor (the amino and hydroxyl groups) and acceptor (the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group) sites. This facilitates the formation of intermolecular hydrogen bonds, leading to self-assembly or the formation of complexes with other molecules containing complementary hydrogen bonding sites.
Spectroscopic techniques, particularly infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for investigating hydrogen bonding. In IR spectroscopy, the formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the donor group (e.g., O-H or N-H). In ¹H NMR spectroscopy, the chemical shift of the proton involved in the hydrogen bond is often significantly deshielded (shifted to a higher ppm value).
Studies on amino alcohols have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups can also occur, influencing the conformation of the molecule. arxiv.orgarxiv.org The presence of substituents can affect the strength of these intramolecular hydrogen bonds.
Table 2: Spectroscopic Data for Illustrative Molecular Complexes of Pyridine and Amine Derivatives
| Complex Type | Donor/Acceptor System | Spectroscopic Technique | Key Observation | Reference |
| Charge-Transfer | 2-Aminopyridine (Donor) + TCNE (Acceptor) | UV-Vis Spectroscopy | New absorption band (λmax) in the visible region | nih.gov |
| Charge-Transfer | 3-Aminopyridine (Donor) + DDQ (Acceptor) | UV-Vis Spectroscopy | New absorption band (λmax) in the visible region | nih.gov |
| Hydrogen-Bonded | 2-Aminobenzamide derivatives | IR and NMR Spectroscopy | Red-shift of N-H stretching frequency; deshielding of amide proton signal | mdpi.com |
| Hydrogen-Bonded | Aminoethanol derivatives | Raman Spectroscopy | Red-shift of O-H stretching vibration due to intramolecular O-H···N hydrogen bond | arxiv.orgarxiv.org |
Note: This table provides examples of spectroscopic data for related systems to illustrate the types of observations expected for molecular complexes involving this compound.
An extensive search for scholarly articles and detailed computational studies on the chemical compound "this compound" did not yield the specific research findings required to populate the requested article structure. No publicly available data from computational and theoretical investigations, such as Density Functional Theory (DFT) analyses, Frontier Molecular Orbital (HOMO-LUMO) calculations, Molecular Electrostatic Potential (MEP) mapping, global reactivity descriptors, or Natural Bonding Orbital (NBO) analysis for this specific compound could be located.
Therefore, it is not possible to generate the detailed, data-driven article as outlined in the user's request. The necessary scientific literature to provide a thorough and accurate report on the quantum chemical calculations for "this compound" is not accessible through the available resources.
Computational and Theoretical Investigations of 2 5 Nitropyridin 2 Yl Amino Butan 1 Ol Systems
Quantum Chemical Calculations
Theoretical Prediction of Thermochemical Properties (e.g., Heats of Formation via Isodesmic Reactions)
Thermochemical properties, including the heat of formation, are fundamental to understanding the energetic stability of a molecule. For the related core structure, 2-amino-5-nitropyridine (B18323), experimental data on its gas-phase ion energetics is available through the National Institute of Standards and Technology (NIST). nih.govnist.gov Such data serves as a valuable benchmark for computational methods.
Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are used to predict the thermochemical properties of molecules where experimental data is lacking. researchgate.net Isodesmic reactions are a common theoretical strategy to accurately calculate the heat of formation. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.
For a molecule like 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol, an isodesmic reaction could be constructed by combining it with simpler, well-characterized molecules to yield products that are also simple and well-characterized. The enthalpy of this reaction can then be calculated computationally, and by using the known heats of formation for the other species in the reaction, the heat of formation for the target molecule can be derived.
Computational studies on related aminonitropyridines also investigate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. semanticscholar.org For instance, in a theoretical study of 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net
Table 1: Gas Phase Ion Energetics Data for 2-Amino-5-nitropyridine
| Property | Value (kJ/mol) | Method | Reference |
| Enthalpy of Reaction (ΔrH°) | 1429 ± 12 | G+TS | nih.gov |
| Free Energy of Reaction (ΔrG°) | 1399 ± 11 | IMRB | nih.gov |
This data from the NIST WebBook for the core component, 2-amino-5-nitropyridine, provides a foundation for theoretical models. nih.gov
Computational Studies of Thermal Stability (e.g., Bond Dissociation Energy)
The thermal stability of this compound can be assessed computationally by calculating bond dissociation energies (BDEs). BDE is the energy required to break a specific bond homolytically. The weakest bond in the molecule will likely determine its initial decomposition pathway upon heating.
Computational methods such as DFT can be used to model the fragmentation of the molecule and calculate the BDE for each bond. For this compound, key bonds for analysis would include the C-N bond linking the butanol side chain to the pyridine (B92270) ring, the N-H bond of the amino group, and the C-NO2 bond. The presence of the electron-withdrawing nitro group can significantly influence the stability of the pyridine ring and the attached amino group. mdpi.com
Studies on the crystal structure of 2-amino-5-nitropyridine have shown that its stability is influenced by a combination of hydrogen bonds and other intermolecular forces. researchgate.netrsc.org Theoretical vibrational analysis, often performed alongside geometric optimization in computational studies, can also provide insights into the strength of various bonds within the molecule. researchgate.netresearchgate.netresearchgate.net For example, a combined experimental and theoretical study on 2-amino-5-nitropyridine used DFT calculations to perform a detailed vibrational spectroscopic analysis. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for exploring the dynamic behavior and interaction of molecules with biological systems.
Molecular Docking for Investigating Ligand-Substrate/Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein target. mdpi.com
The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov For example, molecular docking studies on other 2-aminopyridine (B139424) derivatives have been used to assess their antibacterial potential by examining their interactions with bacterial enzymes. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of a molecule and its complexes over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the flexibility of this compound and the stability of its binding to a protein target. These simulations can help to refine the results of molecular docking by accounting for the dynamic nature of both the ligand and the protein.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties and structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds.
For a compound like this compound, a QSAR study would involve compiling a dataset of structurally related molecules with known biological activities. Various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated for each molecule, and a mathematical model would be developed to correlate these descriptors with the observed activity.
Mechanistic Insights from Theoretical Calculations
Theoretical calculations can provide profound insights into the reaction mechanisms involved in the synthesis and potential biotransformation of this compound. For instance, the synthesis of the core 2-amino-5-nitropyridine structure involves the nitration of 2-aminopyridine, a reaction whose regioselectivity can be explained by theoretical models. chemicalbook.com
Furthermore, computational studies can elucidate the electronic structure of the molecule, highlighting the distribution of electron density and identifying potential sites for nucleophilic or electrophilic attack. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's reactivity. semanticscholar.org In a study of 2-amino-3-nitropyridine, NBO analysis was used to investigate the intramolecular hydrogen bonding interaction. researchgate.net
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific computational and theoretical investigation studies available for the compound This compound that correspond to the sections and subsections detailed in the provided outline.
A thorough search was conducted to find research pertaining to reaction mechanism analysis, theoretical assessment of non-covalent interactions (such as Quantum Theory of Atoms in Molecules or Hirshfeld analyses), and the application of computational chemistry in exploring material properties or inhibitor performance specifically for this molecule. The search yielded no dedicated scholarly articles or datasets.
Therefore, it is not possible to generate a scientifically accurate and evidence-based article that strictly adheres to the requested structure and focuses solely on "this compound," as the foundational research for these specific topics does not appear to be published in the public domain. Creating content without verifiable research findings would lead to speculation and would not meet the required standards of scientific accuracy.
While computational studies have been performed on related molecules containing the nitropyridine scaffold, discussing these would violate the explicit instruction to focus solely on the requested compound.
Future Research Directions and Outlook for Nitropyridyl Amino Butanol Chemistry
Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Products
The presence of a stereocenter in the 2-[(5-Nitropyridin-2-yl)amino]butan-1-ol structure necessitates the development of robust asymmetric synthetic methods to access enantiomerically pure forms. The biological and material properties of chiral molecules are often enantiomer-dependent, making stereocontrol a critical objective. nih.gov Future research will likely focus on several key strategies:
Catalytic Asymmetric Synthesis: A primary goal is the development of catalytic methods that can generate the desired enantiomer with high selectivity and yield. This could involve the asymmetric hydrogenation of a prochiral N-(5-nitropyridin-2-yl) ketimine precursor using chiral nickel or rhodium catalysts. rsc.org Chemoenzymatic approaches, which utilize enzymes for key stereoselective transformations, also offer a highly efficient and environmentally benign route. vcu.edunih.gov For instance, a transaminase could be employed for the asymmetric amination of a corresponding hydroxyketone.
Chiral Resolution: For cases where racemic mixtures are more easily synthesized, efficient chiral resolution techniques will be indispensable. Classical resolution via the formation of diastereomeric salts with enantiopure acids, such as (S)-mandelic acid or tartaric acid derivatives, is a viable strategy. vcu.edugoogle.com More advanced techniques like chiral High-Performance Liquid Chromatography (HPLC) on an industrial scale or fractional reactive extraction could also be explored to achieve high enantiomeric excess (ee). utwente.nlnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as enantiopure amino acids or their derivatives, represents another powerful approach. google.com For example, a synthetic sequence starting from L-alanine could be devised to set the stereochemistry of the final amino alcohol product.
Table 1: Potential Asymmetric Synthesis Strategies for this compound
| Methodology | Key Reagents/Catalysts | Expected Outcome | Advantages | Potential Challenges |
| Catalytic Asymmetric Hydrogenation | Chiral Ni or Rh-phosphine complexes | High ee (>95%) | Atom economy, catalytic efficiency | Catalyst cost and sensitivity, substrate synthesis |
| Chemoenzymatic Resolution | Lipases, Transaminases | High ee (>99%) | High selectivity, mild conditions | Enzyme stability, substrate scope |
| Diastereomeric Salt Resolution | (S)-Mandelic acid, D-Tartaric acid | High ee (>99%) | Scalable, well-established | Stoichiometric use of resolving agent, yield loss |
| Chiral Pool Synthesis | L-Alanine, L-2-Aminobutyric acid | Defined absolute stereochemistry | Predictable stereochemical outcome | Multi-step synthesis, potential racemization |
Exploration of New Catalytic Systems and Their Industrial Applications
The industrial viability of this compound and its derivatives hinges on the development of cost-effective and scalable catalytic processes. Research in this area will likely proceed on two fronts: catalysis for the synthesis of the molecule and the use of the molecule itself as a catalytic ligand.
The synthesis of the core 2-aminobutanol structure often involves the catalytic hydrogenation of 2-nitrobutanol, using catalysts like palladium and platinum supported on carbon (Pd/C, Pt/C). google.comgoogle.com Future work could optimize these systems for the specific substrate or explore less expensive, earth-abundant metal catalysts like nickel. noahchemicals.com The key C-N bond formation between 2-aminobutan-1-ol (B80463) and a 2-halo-5-nitropyridine substrate would be a prime target for optimization using modern cross-coupling catalysis.
Furthermore, the chiral 1,2-amino alcohol motif within this compound makes it an attractive candidate for use as a ligand in asymmetric catalysis. researchgate.net Derivatives could be synthesized and screened for their effectiveness in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes or in asymmetric transfer hydrogenation. Success in this area would create high-value applications for this chemical family. researchgate.net The industrial application of catalysts is broad, spanning the chemical, petrochemical, and pharmaceutical sectors. pidc.com
Table 2: Potential Catalytic Systems for Synthesis and Application
| Catalytic Process | Catalyst System | Target Reaction | Industrial Relevance |
| Nitro Group Reduction | Pd/C, Pt/C, Raney Nickel | Reduction of a nitro-precursor to an amine | Bulk chemical synthesis, pharmaceutical intermediates google.comgoogle.comgoogle.com |
| C-N Cross-Coupling | Palladium- or Copper-based catalysts | Synthesis of the core structure | Agrochemical and pharmaceutical synthesis |
| Asymmetric Addition | This compound-Zinc complex | Enantioselective C-C bond formation | Fine chemical and chiral drug synthesis researchgate.net |
| Asymmetric Hydrogenation | This compound-Ruthenium complex | Enantioselective reduction of ketones/imines | Production of chiral alcohols and amines |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules, reducing the time and cost associated with experimental work. mdpi.com For the nitropyridyl-amino butanol family, in silico methods will be crucial for predicting properties and guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) modeling will be a key area of focus. By building mathematical models that correlate structural features (descriptors) with chemical or biological activity, researchers can predict the properties of unsynthesized derivatives. nih.govnih.govyoutube.com For nitroaromatic compounds, QSAR can effectively predict parameters like toxicity or reactivity based on descriptors such as the energy of the highest occupied and lowest unoccupied molecular orbitals (EHOMO, ELUMO) and various topological indices. nih.govnih.gov
These computational approaches allow for the rational design of new derivatives with enhanced properties. For example, by modeling the interaction of a this compound-based ligand with a metal center, researchers can computationally screen for modifications that would improve catalytic activity or selectivity. mdpi.com This "design-before-synthesis" approach is a cornerstone of modern chemical research. nih.govrsc.org
Table 3: Computational Modeling Approaches and Their Applications
| Computational Method | Predicted Properties | Purpose in Research |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, bond dissociation energies | Understanding reaction mechanisms, predicting stability rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physical properties | Screening virtual libraries, prioritizing synthetic targets nih.govnih.gov |
| Molecular Docking | Binding affinity and mode to a biological target or metal center | Designing potential enzyme inhibitors or new catalysts nih.gov |
| Pharmacophore Modeling | 3D arrangement of essential features for biological activity | Identifying novel molecular scaffolds with desired activity mdpi.com |
Expansion of Derivative Libraries for Specialized Chemical and Materials Science Applications
The true potential of the this compound scaffold will be realized through the systematic synthesis and evaluation of derivative libraries. By making targeted modifications to different parts of the molecule, researchers can tune its properties for a wide range of specialized applications.
Key sites for derivatization include:
The Hydroxyl Group: Esterification or etherification can alter solubility and introduce new functional groups.
The Secondary Amine: N-alkylation or N-acylation can modify the steric and electronic environment around the chiral center, which is particularly important for catalytic applications.
The Pyridine (B92270) Ring: The nitro group is a versatile handle. It can be reduced to an amine, which can then be diazotized or acylated to introduce a vast array of substituents. nih.gov This amino group could also serve to build more complex heterocyclic systems. mdpi.com
These derivatives could find applications in diverse fields. The combination of a chiral ligand and a pyridine unit suggests potential in coordination polymers and metal-organic frameworks (MOFs). The nitroaromatic system is a well-known feature in energetic materials, and new derivatives could be computationally designed and synthesized as candidates for high-energy-density materials. nih.gov Furthermore, the structural motifs are common in pharmacologically active compounds, suggesting that a library of these derivatives could be screened for biological activity. nih.gov
Table 4: Potential Derivative Classes and Targeted Applications
| Derivative Class | Modification Site | Potential Application Area |
| O-Acyl Derivatives | Butanol -OH | Prodrugs, modified ligands |
| N-Alkyl/Aryl Derivatives | Secondary Amine -NH | Asymmetric catalysis, tuning steric hindrance |
| 5-Amino-Pyridine Derivatives | Reduction of -NO2 | Pharmaceutical intermediates, polymer synthesis nih.gov |
| Fused Heterocyclic Systems | Cyclization involving the amino and nitro groups | Novel dyes, functional materials, bioactive molecules mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
